N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(4-Methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene ring and a propanamide side chain.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-6-4-12(5-7-13)11-18-15(21)8-9-16-19-17(20-23-16)14-3-2-10-24-14/h2-7,10H,8-9,11H2,1H3,(H,18,21) |
InChI Key |
AAVSKRKNVGSXGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the 4-methoxybenzyl group: This step can involve the alkylation of an amine with 4-methoxybenzyl chloride or bromide under basic conditions.
Formation of the propanamide linkage: The final step involves the amidation of the intermediate with a suitable carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used.
Major Products Formed
Oxidation: Products may include 4-hydroxybenzyl derivatives or carbonyl compounds.
Reduction: Products may include amines or other reduced derivatives of the oxadiazole ring.
Substitution: Products may include substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity ():
- Phenoxyphenyl-oxadiazole derivatives () demonstrate antimicrobial activity, suggesting that the thiophene substituent in the target compound may similarly target bacterial enzymes.
- The triazin-dione-oxadiazole hybrid () highlights the role of fused heterocycles in enhancing potency, though its complex structure may limit bioavailability.
Anticancer Potential ():
- Thiazole-propanamide analogs () show IC50 values as low as 1.61 μg/mL against HepG-2 cells, indicating that the propanamide moiety in the target compound could contribute to cytotoxicity .
- Thiadiazole derivatives () further support the importance of sulfur-containing heterocycles in anticancer activity.
Analytical Characterization:
- HRMS and ESI-MS data () provide benchmarks for verifying the molecular weight and purity of the target compound. For example, Z2194302854’s ESI-MS (m/z 342.2) aligns with calculated values, ensuring structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
